molecular formula C16H26N2O4 B2825727 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone CAS No. 1396717-00-2

1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2825727
CAS No.: 1396717-00-2
M. Wt: 310.394
InChI Key: FMZAWAVDSUYWMU-UHFFFAOYSA-N
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Description

This compound features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core, which is a bicyclic system comprising a 3-membered dioxolane ring (positions 6–8) and a 5-membered azaspiro ring (positions 1–5). The spiro nitrogen at position 2 is functionalized with a carbonyl group, linking it to a piperidin-4-yl moiety. The piperidine nitrogen is further acetylated, forming an ethanone derivative.

Properties

IUPAC Name

1-[4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-12(19)17-6-4-13(5-7-17)14(20)18-8-16(9-18)10-21-15(2,3)22-11-16/h13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAWAVDSUYWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

    Action Environment

    The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, factors such as the pH of the biological environment and the presence of other substances could potentially impact the compound’s action.

Biological Activity

1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Molecular Characteristics

PropertyValue
IUPAC Name 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone
Molecular Formula C17H23N2O3
Molecular Weight 303.38 g/mol
CAS Number 1396717-41-1

The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of both piperidine and carbonyl functionalities suggests potential interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic core may facilitate binding to these targets, modulating their activity and leading to various biological effects. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in disease pathways, which may also apply to this compound.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of spirocyclic compounds, including those structurally related to 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone. For instance, spirocyclic inhibitors have shown high inhibitory activity against SARS-CoV-2 main protease (3CLpro), with IC50 values in the submicromolar range . This suggests that the compound may possess similar antiviral activity.

Anticancer Potential

Research into the anticancer potential of spirocyclic compounds indicates that they can inhibit tumor growth by targeting specific signaling pathways. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines while exhibiting low cytotoxicity against normal cells . The unique structural features of 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone may enhance its selectivity and efficacy.

Neuroprotective Effects

The piperidine moiety in the compound suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring its use in neurodegenerative diseases.

Study on Antiviral Activity

A study evaluated a series of spirocyclic inhibitors against SARS-CoV-2 and MERS-CoV proteases. The results indicated that compounds similar to 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone exhibited significant antiviral activity with favorable safety profiles .

Evaluation of Anticancer Properties

In vitro studies assessed the cytotoxicity of spirocyclic compounds on various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogues

Spiro Ring Systems and Heteroatom Arrangements

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Spiro System Key Substituents Notable Properties
Target Compound (1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone) ~C16H22N2O4 ~299.21 Spiro[3.5]nonane 7,7-Dimethyl, dioxolane, acetyl High rigidity; potential metabolic stability
8-[2-(4-Phenylpiperidin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione (CHEMBL292686) C22H28N2O3 368.47 Spiro[4.5]decane Phenyl, ethyl-piperidine Larger spiro system; aromatic substituent
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione C13H14N2O2 230.26 Spiro[4.4]nonane Phenyl, dual lactams Dual hydrogen-bonding sites; compact size
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Risperidone Impurity 19) C14H15F2NO2 267.27 None Difluorobenzoyl, acetyl Fluorine-enhanced lipophilicity
Key Observations:

Spiro Ring Size and Heteroatoms: The spiro[3.5]nonane in the target compound provides a smaller, more strained system compared to spiro[4.5]decane or spiro[4.4]nonane. The 1,3-diazaspiro[4.4]nonane-2,4-dione contains two lactam rings, enabling hydrogen bonding, unlike the target’s single nitrogen and ether oxygens.

Substituent Effects :

  • 7,7-Dimethyl groups in the target compound likely reduce enzymatic degradation compared to the phenyl substituents in and , which may increase π-π interactions but also metabolic susceptibility.
  • The difluorobenzoyl group in introduces electronegative atoms, enhancing membrane permeability and resistance to oxidative metabolism.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The dioxolane ring and acetyl group in the target compound may improve water solubility over purely hydrocarbon spiro systems (e.g., ). However, it is less polar than the dual-lactam system in .
  • Metabolic Stability : Steric shielding by dimethyl groups in the target compound could prolong half-life relative to and , which lack bulky substituents.
  • Bioactivity: The spiro[3.5]nonane scaffold is understudied compared to larger spiro systems, but its rigidity may favor selective receptor binding.

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